molecular formula C5H5F5OS B2403867 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one CAS No. 69531-84-6

1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one

Cat. No.: B2403867
CAS No.: 69531-84-6
M. Wt: 208.15
InChI Key: ADIIXGLZIWCYND-UHFFFAOYSA-N
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Description

1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one is an organosulfur compound with the molecular formula C5H5F5OS. It is characterized by the presence of a pentafluoropropyl group attached to a sulfanyl group, which is further connected to an ethanone moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.

Scientific Research Applications

1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

For safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one can be synthesized through the reaction of 2,2,3,3,3-pentafluoropropylthiol with ethanoyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the pentafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one involves its interaction with various molecular targets. The pentafluoropropyl group imparts lipophilicity, enhancing its ability to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their function. The ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

    2,2,3,3,3-Pentafluoropropylthiol: Shares the pentafluoropropyl group but lacks the ethanone moiety.

    1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]propan-2-one: Similar structure but with a propanone moiety instead of ethanone.

    2,2,3,3,3-Pentafluoropropyl methyl sulfide: Contains the pentafluoropropyl group and a methyl sulfide group.

Uniqueness: 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one is unique due to the combination of the pentafluoropropyl group, sulfanyl group, and ethanone moiety. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

S-(2,2,3,3,3-pentafluoropropyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5OS/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIIXGLZIWCYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023047
Record name S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69531-84-6
Record name S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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